molecular formula C20H14N4O B2459432 N,2-di(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-49-7

N,2-di(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B2459432
CAS No.: 879920-49-7
M. Wt: 326.359
InChI Key: FKVPRYZOGAERKN-UHFFFAOYSA-N
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Description

“N,2-di(pyridin-4-yl)quinoline-4-carboxamide” is a pincer-type compound . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .


Synthesis Analysis

The synthesis of this compound involves a catalyst-free synthesis process . The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .


Molecular Structure Analysis

The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .


Chemical Reactions Analysis

The reaction proceeds through the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .


Physical and Chemical Properties Analysis

The compound features strong N–H⋯O hydrogen bonds . The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .

Scientific Research Applications

Coordination Chemistry and Metal Complex Formation

N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides have been synthesized, featuring structures that contain five nitrogen atoms capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II). These compounds are studied for their potential in targeted delivery of nitric oxide (NO) to biological sites such as tumors, where NO is released upon irradiation with long-wavelength light (Yang et al., 2017).

Anticancer Research

Carboxamide palladium(II) complexes derived from N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and similar compounds have been synthesized and characterized. These complexes demonstrate significant in vitro cytotoxic activities against various cancer cell lines, showcasing the potential of carboxamide derivatives in cancer treatment (Omondi et al., 2021).

Inhibition of ATM Kinase for Cancer Therapy

A series of 3-quinoline carboxamides has been discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating efficacy in disease models. These findings highlight the therapeutic potential of quinoline carboxamides in cancer treatment through ATM kinase inhibition (Degorce et al., 2016).

Sensing and Material Science

N-methylated derivatives of N,N'-bis(quinolyl)pyridine-2,6-dicarboxamide have been studied for their fluorescent quenching by anions in water, demonstrating the potential of these compounds in sensing applications. The research shows how the structure and electronic properties of these compounds can be exploited in the development of new sensors and materials (Dorazco‐González et al., 2014).

Corrosion Inhibition

Studies on carboxamide ligands, including N-(quinolin-8-yl) quinoline-2-carboxamide, have explored their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This research contributes to the development of new materials for corrosion protection, emphasizing the importance of molecular structure in designing effective inhibitors (Erami et al., 2019).

Properties

IUPAC Name

N,2-dipyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O/c25-20(23-15-7-11-22-12-8-15)17-13-19(14-5-9-21-10-6-14)24-18-4-2-1-3-16(17)18/h1-13H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVPRYZOGAERKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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